molecular formula C7H11I B3194930 1-Heptyne, 7-iodo- CAS No. 87462-66-6

1-Heptyne, 7-iodo-

Cat. No.: B3194930
CAS No.: 87462-66-6
M. Wt: 222.07 g/mol
InChI Key: LKGBKWVJDUMCNZ-UHFFFAOYSA-N
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Description

1-Heptyne, 7-iodo- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of an iodine atom at the seventh position of the heptyne chain makes this compound unique. Alkynes are unsaturated hydrocarbons with the general formula (C_nH_{2n-2}), and they exhibit distinct chemical properties due to the triple bond.

Preparation Methods

1-Heptyne, 7-iodo- can be synthesized through various methods. One common approach involves the reaction of 1-heptyne with iodine in the presence of a base. The procedure typically includes the following steps :

    Preparation of 1-Heptyne: 1-Heptyne is prepared by reacting a hexyl halide with sodium acetylide.

    Iodination: A solution of 1-heptyne in hexane is cooled to a low temperature, and a solution of iodine in diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature, followed by extraction and purification to obtain 1-Heptyne, 7-iodo-.

Chemical Reactions Analysis

1-Heptyne, 7-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The triple bond in 1-Heptyne, 7-iodo- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes or alkenes.

Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Heptyne, 7-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyne, 7-iodo- involves its reactivity due to the triple bond and the iodine atom. The triple bond can participate in various addition reactions, while the iodine atom can undergo substitution reactions. These reactions often involve the formation of reactive intermediates, such as carbocations or radicals, which then proceed to form the final products .

Comparison with Similar Compounds

1-Heptyne, 7-iodo- can be compared with other alkynes, such as:

    1-Heptyne: Lacks the iodine atom, making it less reactive in substitution reactions.

    1-Octyne: Has a longer carbon chain, which can affect its physical properties and reactivity.

    1-Butyne: Has a shorter carbon chain, resulting in different boiling and melting points.

The presence of the iodine atom in 1-Heptyne, 7-iodo- makes it unique and more versatile in various chemical reactions compared to its counterparts .

Properties

IUPAC Name

7-iodohept-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGBKWVJDUMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534019
Record name 7-Iodohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-66-6
Record name 7-Iodohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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